molecular formula C19H21NO6 B11151383 2-[2-({7-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-9-YL}oxy)propanamido]propanoic acid

2-[2-({7-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-9-YL}oxy)propanamido]propanoic acid

Cat. No.: B11151383
M. Wt: 359.4 g/mol
InChI Key: SSCQBGTYSDKBPR-VUWPPUDQSA-N
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Description

2-[2-({7-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-9-YL}oxy)propanamido]propanoic acid: , also known by its molecular formula C₁₅H₁₄N₄O₃ , is a fascinating compound with diverse applications. Let’s explore its synthesis, properties, and uses.

Preparation Methods

Synthetic Routes:: The synthetic routes to prepare this compound involve several steps. One common approach is the condensation of an appropriate amine with a carboxylic acid derivative. For instance, the reaction of an amine with 7-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-9-yl propionic acid leads to the desired product.

Reaction Conditions:: The reaction typically occurs under mild conditions, often in a solvent like dimethyl sulfoxide (DMSO). The choice of reagents and conditions influences the yield and purity of the compound.

Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established protocols.

Chemical Reactions Analysis

Reactivity::

    Oxidation: Undergoes oxidation reactions, yielding various derivatives.

    Substitution: Exhibits substitution reactions at specific functional groups.

    Reduction: Can be reduced to form corresponding products.

Common Reagents and Conditions::

    Hydroxylamine: Used for oxime formation.

    Ethylene glycol: A solvent for certain reactions.

    DMSO: Common solvent for the synthesis.

Major Products:: The major products depend on the specific reaction conditions and the functional groups involved. These could include oximes, amides, or other derivatives.

Scientific Research Applications

Chemistry::

    Building Block: Used in the synthesis of more complex molecules.

    Fluorescent Probes: Modified versions serve as fluorescent probes in biochemical studies.

Biology and Medicine:: Industry::

    Pharmaceuticals: May serve as a precursor for drug development.

    Materials Science: Used in the design of functional materials.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are related compounds, the unique combination of the chromenone scaffold, amide functionality, and propionic acid moiety sets 2-[2-({7-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[C]chromen-9-YL}oxy)propanamido]propanoic acid apart.

Similar Compounds::

    Quinolones: Share some structural features but lack the specific substituents.

    Imidazole-containing Compounds: May have similar reactivity patterns.

Properties

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

(2S)-2-[2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl)oxy]propanoylamino]propanoic acid

InChI

InChI=1S/C19H21NO6/c1-9-7-14(25-11(3)17(21)20-10(2)18(22)23)16-12-5-4-6-13(12)19(24)26-15(16)8-9/h7-8,10-11H,4-6H2,1-3H3,(H,20,21)(H,22,23)/t10-,11?/m0/s1

InChI Key

SSCQBGTYSDKBPR-VUWPPUDQSA-N

Isomeric SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(C)C(=O)N[C@@H](C)C(=O)O

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(C)C(=O)NC(C)C(=O)O

Origin of Product

United States

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